molecular formula C22H23ClN2O3 B11318836 N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide

N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide

Cat. No.: B11318836
M. Wt: 398.9 g/mol
InChI Key: OBKVCRKJMJTMLA-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.

    Formation of the Propanamide Moiety: The propanamide group can be introduced through an amide coupling reaction using 2-(2-chlorophenoxy)propanoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be used for reduction reactions.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly in the treatment of infectious diseases or cancer.

    Industry: As an intermediate in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition of enzymes such as topoisomerases or kinases.

    Receptors: Binding to specific receptors, leading to modulation of signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide is unique due to the presence of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. The butoxy group on the quinoline ring can also affect its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(2-chlorophenoxy)propanamide

InChI

InChI=1S/C22H23ClN2O3/c1-3-4-14-27-20-12-11-18(16-8-7-13-24-21(16)20)25-22(26)15(2)28-19-10-6-5-9-17(19)23/h5-13,15H,3-4,14H2,1-2H3,(H,25,26)

InChI Key

OBKVCRKJMJTMLA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC=C3Cl)C=CC=N2

Origin of Product

United States

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